molecular formula C21H23N3O3 B14953388 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14953388
M. Wt: 365.4 g/mol
InChI Key: UURGZRGMLCCRKB-UHFFFAOYSA-N
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Description

“N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” is a complex organic compound that features a bicyclic structure and a pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” typically involves multi-step organic reactions. The starting materials might include a bicyclo[2.2.1]heptene derivative and a pyridazinone derivative. Key steps could involve:

    Formation of the bicyclic structure: This might be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Functionalization of the pyridazinone ring: This could involve nitration, reduction, and subsequent acylation reactions.

    Coupling reactions: The final step might involve coupling the bicyclic structure with the functionalized pyridazinone using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: NaBH₄, LiAlH₄

    Substitution reagents: Halides, nucleophiles

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar biological activities.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects. They might be screened for activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The bicyclic structure could provide a rigid framework that enhances binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

The unique combination of the bicyclic structure and the pyridazinone moiety in “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” might confer distinct biological activities and chemical properties compared to its analogs. The presence of the methoxy group could influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H23N3O3/c1-27-18-4-2-3-16(11-18)19-7-8-21(26)24(23-19)13-20(25)22-12-17-10-14-5-6-15(17)9-14/h2-8,11,14-15,17H,9-10,12-13H2,1H3,(H,22,25)

InChI Key

UURGZRGMLCCRKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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